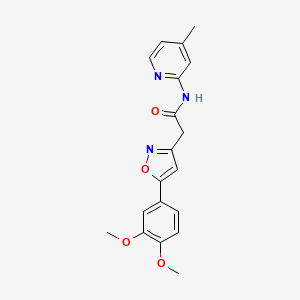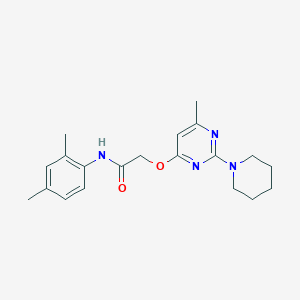![molecular formula C14H18N2O B2944674 2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol CAS No. 1607312-55-9](/img/structure/B2944674.png)
2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” is a versatile chemical compound with immense potential in scientific research1. It is part of a collection of unique chemicals provided by Sigma-Aldrich23.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized using copper (II) complexes with multidentate ligands4. The reaction appears to be specific toward the ortho-carboxyl-substituted aromatic azides4.Molecular Structure Analysis
The molecular structure of a similar compound, cyclohexyl-prop-2-ynyl-amine, has been reported3. The SMILES string for this compound is C#CCNC1CCCCC13. However, the exact molecular structure of “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” is not available in the retrieved data.
Chemical Reactions Analysis
The specific chemical reactions involving “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” are not available in the retrieved data. However, similar compounds have been used in the CuI-mediated click reaction of aromatic azides4.Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, cyclohexyl-prop-2-ynyl-amine, have been reported3. It is a solid with a molecular weight of 137.223. However, the exact physical and chemical properties of “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” are not available in the retrieved data.Applications De Recherche Scientifique
Biological Activity of Cyclopropyl Analogues
Cyclopropyl analogues, including structures similar to the query compound, have been synthesized and evaluated for their biological activity. For instance, cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5) were explored as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. These studies involve receptor binding and modulation assays to understand their selectivity and potency, highlighting the role of cyclopropyl groups in medicinal chemistry (M. Dappen et al., 2010; M S Dappen et al., 1991).
Directing Groups for C-H Activation
The use of directing groups in the functionalization of C-H bonds represents a significant area of research. For example, 1-aminopyridinium ylides serve as efficient directing groups for the β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This methodology emphasizes the versatility of pyridine derivatives (similar to the query compound) in facilitating site-selective modifications of complex molecules, which is crucial for the synthesis of pharmacologically relevant structures (K. Le et al., 2019).
Synthesis and Evaluation of Cyclopropylmethyl Derivatives
Compounds featuring the cyclopropylmethyl group, akin to the query chemical, have been synthesized and assessed for their pharmacological properties. For instance, (-)-N-(Cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one was investigated as a selective mu-opioid receptor antagonist, showcasing the therapeutic potential of cyclopropylmethyl derivatives in receptor modulation (H. Schmidhammer et al., 1989).
Safety And Hazards
The safety and hazards associated with a similar compound, cyclohexyl-prop-2-ynyl-amine, have been reported3. It has a hazard classification of Acute Tox. 4 Oral3. However, the exact safety and hazards of “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” are not available in the retrieved data.
Orientations Futures
The compound “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” has immense potential in scientific research1. Its applications in various fields are yet to be fully explored, opening up a world of endless possibilities1.
Propriétés
IUPAC Name |
2-[[cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-8-16(9-12-5-6-12)10-13-14(17)7-4-11(2)15-13/h1,4,7,12,17H,5-6,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJTYJXBEOBSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)CN(CC#C)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

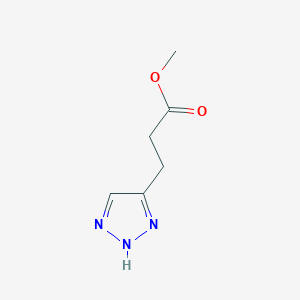
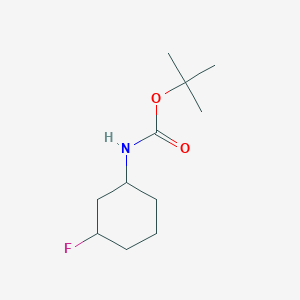
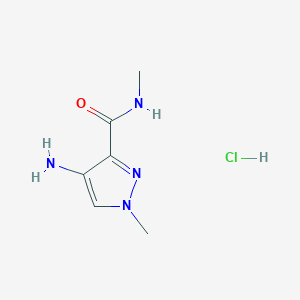
![{2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine](/img/structure/B2944596.png)
![3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2944597.png)
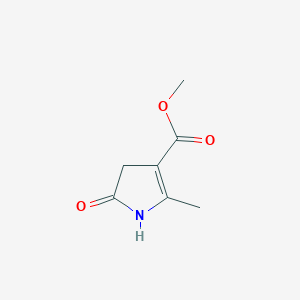
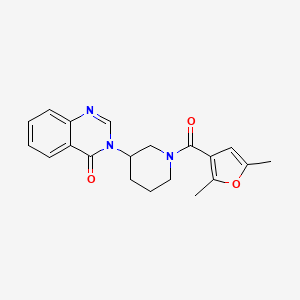
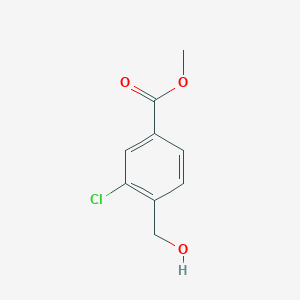
![4-(1,3-Benzothiazole-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2944605.png)
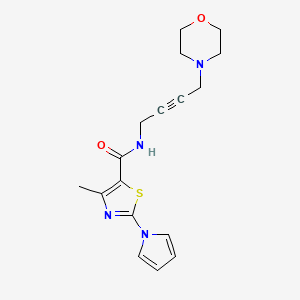
![3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2944609.png)
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2944610.png)
